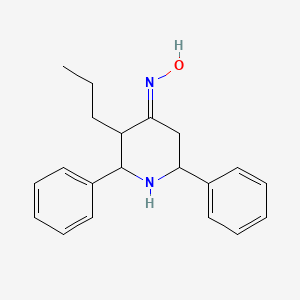
2,6-diphenyl-3-propyl-4-piperidinone oxime
説明
2,6-diphenyl-3-propyl-4-piperidinone oxime, also known as DPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, pharmacology, and biochemistry. DPOP is a derivative of the well-known compound, 4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), which is widely used in organic chemistry as a catalyst.
作用機序
The mechanism of action of 2,6-diphenyl-3-propyl-4-piperidinone oxime is not fully understood. However, it has been proposed that 2,6-diphenyl-3-propyl-4-piperidinone oxime acts as an antioxidant by scavenging free radicals and preventing oxidative damage. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which contribute to oxidative stress.
Biochemical and Physiological Effects:
2,6-diphenyl-3-propyl-4-piperidinone oxime has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that 2,6-diphenyl-3-propyl-4-piperidinone oxime can protect cells from oxidative damage and induce cell death in cancer cells. In vivo studies have shown that 2,6-diphenyl-3-propyl-4-piperidinone oxime can reduce inflammation and improve cognitive function in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the main advantages of using 2,6-diphenyl-3-propyl-4-piperidinone oxime in lab experiments is its stability and low toxicity. 2,6-diphenyl-3-propyl-4-piperidinone oxime is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2,6-diphenyl-3-propyl-4-piperidinone oxime is its limited solubility in water, which can make it difficult to use in certain experiments.
将来の方向性
There are several future directions for research on 2,6-diphenyl-3-propyl-4-piperidinone oxime. One area of interest is the development of new compounds based on the structure of 2,6-diphenyl-3-propyl-4-piperidinone oxime for use in medicine and pharmacology. Another area of interest is the study of the mechanism of action of 2,6-diphenyl-3-propyl-4-piperidinone oxime in order to better understand its effects on cells and tissues. Additionally, further research is needed to explore the potential use of 2,6-diphenyl-3-propyl-4-piperidinone oxime as a drug delivery system and to investigate its potential applications in other fields such as materials science and catalysis.
科学的研究の応用
2,6-diphenyl-3-propyl-4-piperidinone oxime has been extensively studied for its potential applications in various fields. In the field of medicine, 2,6-diphenyl-3-propyl-4-piperidinone oxime has been shown to have antioxidant properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been studied for its potential use in cancer therapy due to its ability to induce cell death in cancer cells.
In the field of pharmacology, 2,6-diphenyl-3-propyl-4-piperidinone oxime has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been studied for its potential use as a drug delivery system due to its ability to cross the blood-brain barrier.
In the field of biochemistry, 2,6-diphenyl-3-propyl-4-piperidinone oxime has been used as a catalyst in various reactions, including the oxidation of alcohols and the reduction of ketones. 2,6-diphenyl-3-propyl-4-piperidinone oxime has also been studied for its potential use in the synthesis of new compounds.
特性
IUPAC Name |
(NE)-N-(2,6-diphenyl-3-propylpiperidin-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-2-9-17-19(22-23)14-18(15-10-5-3-6-11-15)21-20(17)16-12-7-4-8-13-16/h3-8,10-13,17-18,20-21,23H,2,9,14H2,1H3/b22-19+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBQKEUMMHOFLM-ZBJSNUHESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1C(NC(CC1=NO)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC\1C(NC(C/C1=N\O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24782050 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



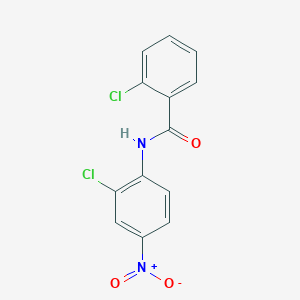
![4-phenyl-3,4,5,6-tetrahydrobenzo[h]quinazolin-2(1H)-one](/img/structure/B3857500.png)

![2-amino-4-methyl-N-[4-(methylthio)benzyl]-N-propylpyrimidine-5-carboxamide](/img/structure/B3857511.png)
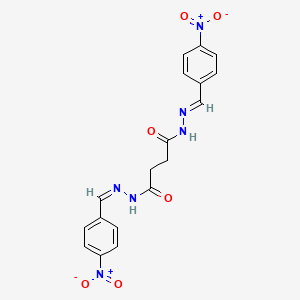

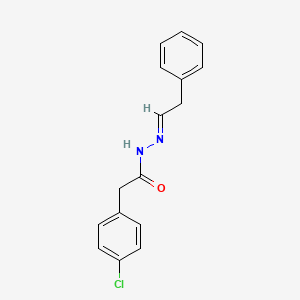

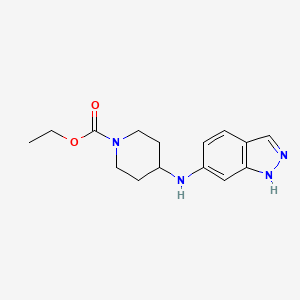
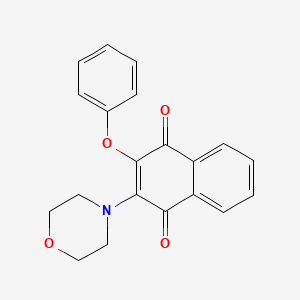
![3-methyl-4-{[(phenylsulfonyl)oxy]imino}-2,5-cyclohexadien-1-one](/img/structure/B3857590.png)
![{2-[(2-nitrovinyl)amino]phenyl}(phenyl)methanone](/img/structure/B3857593.png)
![(6,8,9-trimethyl-4-phenyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3857598.png)
